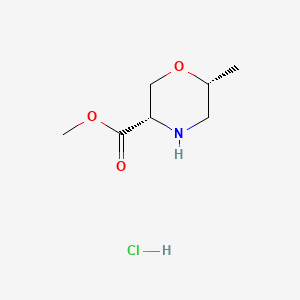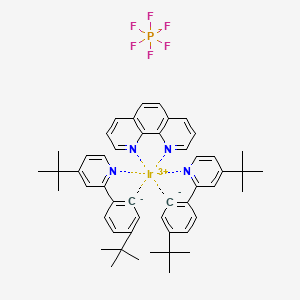
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is a complex organometallic compound This compound is notable for its unique structure, which includes iridium(3+) as the central metal ion coordinated with 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 1,10-phenanthroline ligands, along with hexafluorophosphate as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The ligands, 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 1,10-phenanthroline, are synthesized separately.
Complex Formation: The iridium(3+) complex is formed by reacting iridium trichloride with the synthesized ligands in the presence of a suitable solvent, such as ethanol or acetonitrile.
Counterion Addition: Hexafluorophosphate is introduced to the reaction mixture to form the final complex.
Industrial Production Methods
Industrial production of such complex compounds may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes .
Applications De Recherche Scientifique
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and photophysical properties.
Photochemistry: Due to its photophysical properties, it is used in photochemical studies and applications, such as light-emitting devices and solar cells.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate involves the coordination of the iridium center with the ligands, which influences its reactivity and interactions with other molecules. The iridium center can participate in redox reactions, ligand exchange, and other chemical processes, depending on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: This compound is similar in structure and is used as a ligand in various coordination complexes.
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group, used as a starting material in the synthesis of more complex compounds.
4-tert-Butylbenzyl chloride: Used in organic synthesis as a reagent for introducing the tert-butylbenzyl group.
Uniqueness
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is unique due to its specific combination of ligands and the iridium center, which imparts distinct chemical and physical properties. Its applications in catalysis, materials science, and photochemistry highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C50H56F6IrN4P |
|---|---|
Poids moléculaire |
1050.2 g/mol |
Nom IUPAC |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/2C19H24N.C12H8N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;1-8H;;/q2*-1;;-1;+3 |
Clé InChI |
XDASYUNULXGWJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


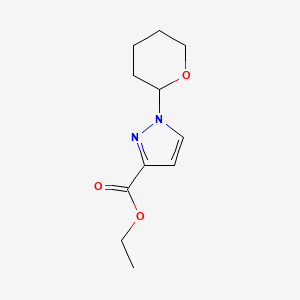
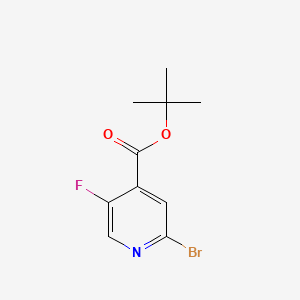

![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
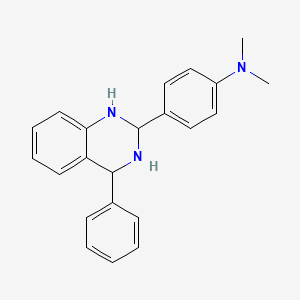
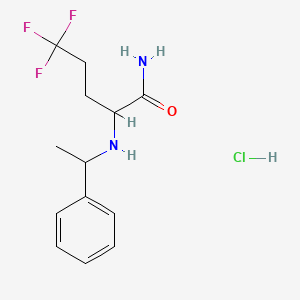
![3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol](/img/structure/B13891109.png)
![Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13891117.png)
![N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride](/img/structure/B13891132.png)
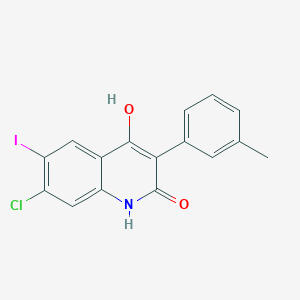
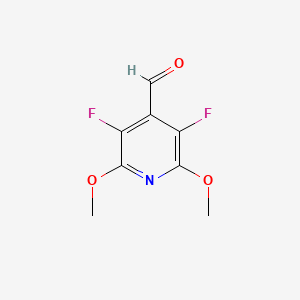
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
